3-(1,3-dioxolan-2-yl)-4-methoxy-6-nitro-1,2-benzoxazole
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Overview
Description
3-(1,3-dioxolan-2-yl)-4-methoxy-6-nitro-1,2-benzoxazole is an organic compound that features a benzoxazole core substituted with a 1,3-dioxolane ring, a methoxy group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxolan-2-yl)-4-methoxy-6-nitro-1,2-benzoxazole typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Nitro Group: Nitration of the benzoxazole core can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Methoxylation: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the 1,3-Dioxolane Ring: The 1,3-dioxolane ring can be formed by reacting the appropriate aldehyde or ketone with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dioxolan-2-yl)-4-methoxy-6-nitro-1,2-benzoxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base or under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
3-(1,3-dioxolan-2-yl)-4-methoxy-6-nitro-1,2-benzoxazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including natural products and other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxolan-2-yl)-4-methoxy-6-nitro-1,2-benzoxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro group can also influence its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-dioxolan-2-yl)-4-methoxy-1,2-benzoxazole: Lacks the nitro group, which can significantly alter its chemical and biological properties.
3-(1,3-dioxolan-2-yl)-4-nitro-1,2-benzoxazole: Lacks the methoxy group, which can affect its solubility and reactivity.
4-methoxy-6-nitro-1,2-benzoxazole: Lacks the 1,3-dioxolane ring, which can influence its stability and interaction with other molecules.
Uniqueness
The combination of the 1,3-dioxolane ring, methoxy group, and nitro group in 3-(1,3-dioxolan-2-yl)-4-methoxy-6-nitro-1,2-benzoxazole makes it unique in terms of its chemical reactivity and potential applications. The presence of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
3-(1,3-dioxolan-2-yl)-4-methoxy-6-nitro-1,2-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O6/c1-16-7-4-6(13(14)15)5-8-9(7)10(12-19-8)11-17-2-3-18-11/h4-5,11H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIRYYVEJARDHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=NO2)C3OCCO3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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